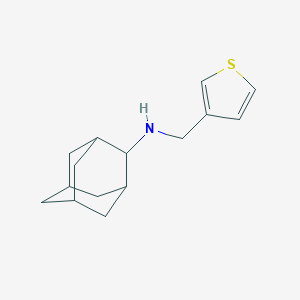![molecular formula C15H16F3NO2 B275840 (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275840.png)
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound with the molecular formula C15H16F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na, which offers good functional group tolerance and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Another compound with a trifluoromethyl group attached to a phenyl ring.
(2-Methoxyethyl)({[3-(trifluoromethyl)phenyl]methyl})amine: A structurally similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a trifluoromethyl group makes it particularly interesting for various applications.
Propriétés
Formule moléculaire |
C15H16F3NO2 |
|---|---|
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
2-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C15H16F3NO2/c1-20-8-7-19-10-13-5-6-14(21-13)11-3-2-4-12(9-11)15(16,17)18/h2-6,9,19H,7-8,10H2,1H3 |
Clé InChI |
XCXZYNSKSIAKAC-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
